

Application Note: NMR Spectroscopic Analysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

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Compound of Interest

Compound Name: 6-Bromo-3-hydroxypyrazine-2-carboxamide

Cat. No.: B1279246

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Introduction

6-Bromo-3-hydroxypyrazine-2-carboxamide is a key intermediate in the synthesis of the antiviral drug Favipiravir.[1][2][3] Favipiravir has demonstrated broad-spectrum activity against various RNA viruses.[2][4] The structural integrity and purity of **6-Bromo-3-hydroxypyrazine-2-carboxamide** are critical for the successful synthesis of the final active pharmaceutical ingredient. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of this intermediate. This application note provides a detailed protocol for the ^1H and ^{13}C NMR analysis of **6-Bromo-3-hydroxypyrazine-2-carboxamide** and presents the corresponding spectral data.

Significance

Accurate characterization of pharmaceutical intermediates like **6-Bromo-3-hydroxypyrazine-2-carboxamide** is paramount in drug development and manufacturing. NMR spectroscopy provides precise information on the molecular structure, including the confirmation of the pyrazine ring substitution pattern and the presence of the carboxamide and hydroxyl functional groups. This ensures the correct molecular framework is carried forward in the synthetic pathway, preventing the formation of impurities and ensuring the safety and efficacy of the final drug product.

Quantitative NMR Data

The following tables summarize the ^1H and ^{13}C NMR spectral data for **6-Bromo-3-hydroxypyrazine-2-carboxamide**, acquired in DMSO-d_6 .

Table 1: ^1H NMR (400 MHz, DMSO-d_6) Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Assignment
13.56	s	-OH
8.84	s	-NH ₂
8.49	s	-NH ₂
8.36	s	Pyrazine H-5
[1]		

Table 2: ^{13}C NMR (101 MHz, DMSO-d_6) Spectral Data

Chemical Shift (δ) ppm	Assignment
166.53	C=O (Carboxamide)
166.30	C-3
147.21	C-2
132.74	C-5
116.98	C-6
[1]	

Experimental Protocols

1. Sample Preparation

A standard protocol for preparing a small organic molecule for NMR analysis is as follows:

- Weighing the Sample: Accurately weigh 10-20 mg of **6-Bromo-3-hydroxypyrazine-2-carboxamide** for ^1H NMR and 50-100 mg for ^{13}C NMR into a clean, dry vial.
- Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) to the vial. DMSO-d₆ is a suitable solvent for this compound.
- Dissolution: Gently agitate the vial to fully dissolve the sample. If necessary, brief sonication can be used to aid dissolution.
- Filtration (if necessary): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Transfer to NMR Tube: Carefully transfer the clear solution into the NMR tube.
- Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

2. NMR Data Acquisition

The following are typical acquisition parameters for a 400 MHz NMR spectrometer.

^1H NMR Spectroscopy:

- Spectrometer Frequency: 400 MHz
- Solvent: DMSO-d₆
- Pulse Program: Standard single-pulse (zg30 or similar)
- Number of Scans (NS): 16-64 (depending on sample concentration)
- Relaxation Delay (D1): 1.0 s
- Acquisition Time (AQ): ~3-4 s
- Spectral Width (SW): -2 to 16 ppm
- Temperature: 298 K

¹³C NMR Spectroscopy:

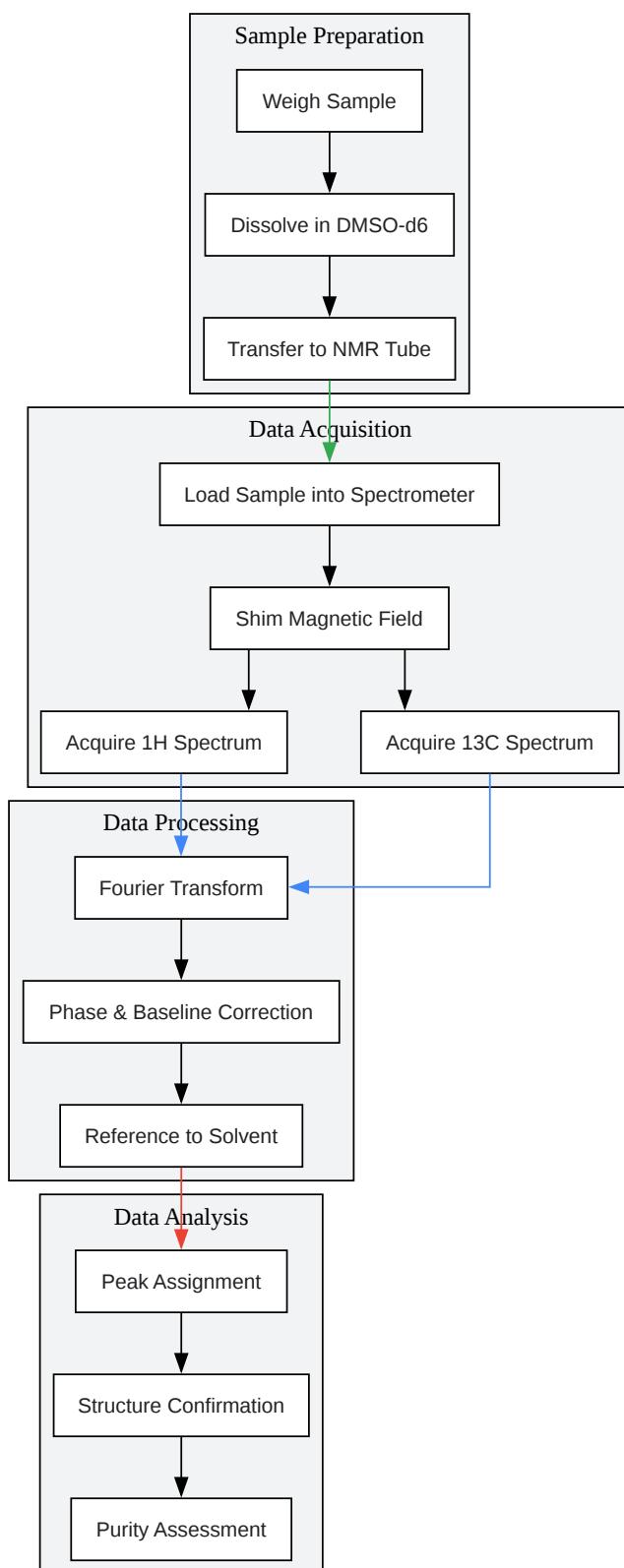
- Spectrometer Frequency: 101 MHz
- Solvent: DMSO-d₆
- Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)
- Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)
- Relaxation Delay (D1): 2.0 s
- Acquisition Time (AQ): ~1-2 s
- Spectral Width (SW): -10 to 220 ppm
- Temperature: 298 K

3. Data Processing and Analysis

- Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform on the Free Induction Decay (FID).
- Phase Correction: Manually or automatically correct the phase of the resulting spectrum.
- Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.
- Referencing: Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
- Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas.

Visualizations

Logical Workflow for NMR Analysis



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Caption: Workflow for NMR analysis of **6-Bromo-3-hydroxypyrazine-2-carboxamide**.

Signaling Pathway in Drug Synthesis



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Caption: Role as a key intermediate in the synthesis of Favipiravir.

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- To cite this document: BenchChem. [Application Note: NMR Spectroscopic Analysis of 6-Bromo-3-hydroxypyrazine-2-carboxamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1279246#nmr-spectroscopy-of-6-bromo-3-hydroxypyrazine-2-carboxamide>]

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